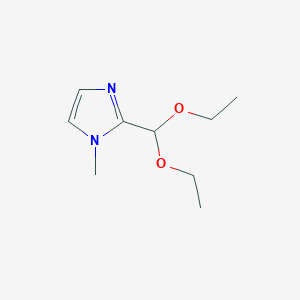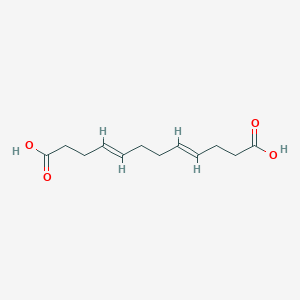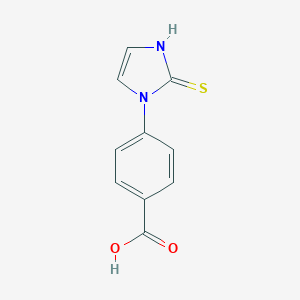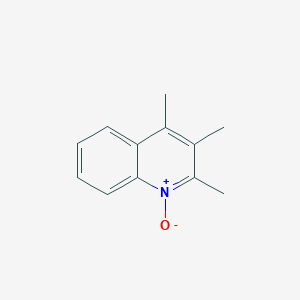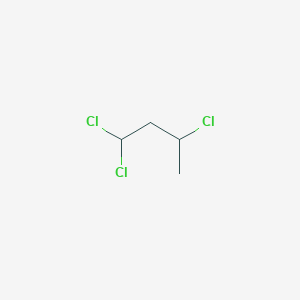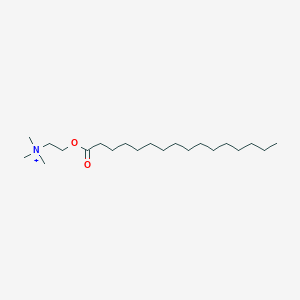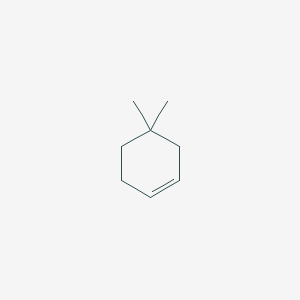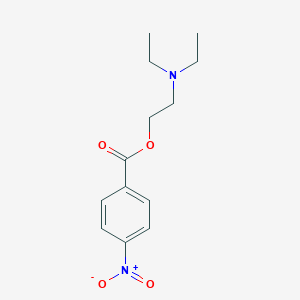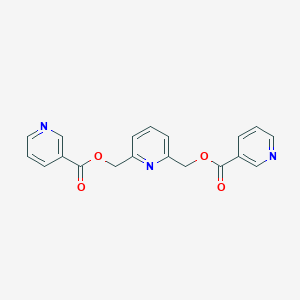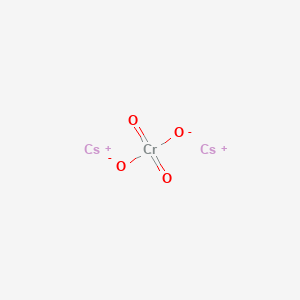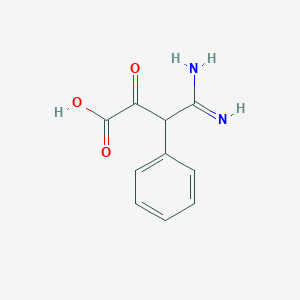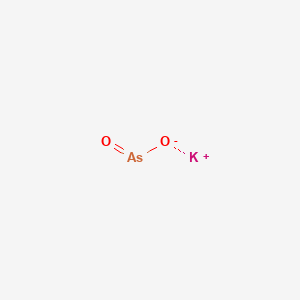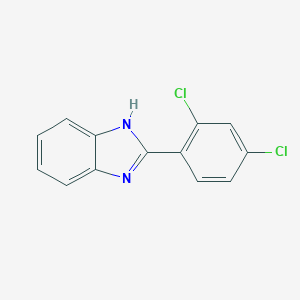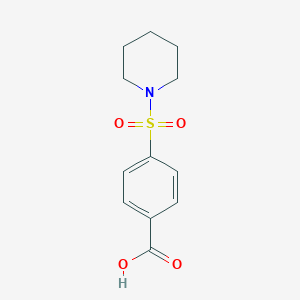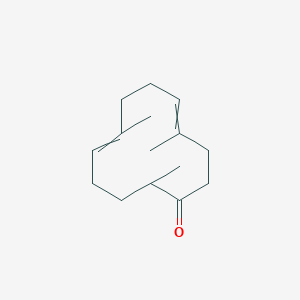
4,8,12-Trimethylcyclododeca-4,8-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8,12-Trimethylcyclododeca-4,8-dien-1-one (TDK) is a cyclic ketone compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Mécanisme D'action
The mechanism of action of 4,8,12-Trimethylcyclododeca-4,8-dien-1-one is not well understood. However, studies have shown that 4,8,12-Trimethylcyclododeca-4,8-dien-1-one inhibits the expression of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. 4,8,12-Trimethylcyclododeca-4,8-dien-1-one also inhibits the activation of nuclear factor-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Effets Biochimiques Et Physiologiques
4,8,12-Trimethylcyclododeca-4,8-dien-1-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4,8,12-Trimethylcyclododeca-4,8-dien-1-one inhibits the proliferation of cancer cells and induces apoptosis. 4,8,12-Trimethylcyclododeca-4,8-dien-1-one has also been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines. In vivo studies have shown that 4,8,12-Trimethylcyclododeca-4,8-dien-1-one has analgesic effects and can reduce pain in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4,8,12-Trimethylcyclododeca-4,8-dien-1-one in lab experiments is its high purity, which allows for accurate and reproducible results. 4,8,12-Trimethylcyclododeca-4,8-dien-1-one is also relatively stable and can be stored for extended periods of time without degradation. However, one limitation of using 4,8,12-Trimethylcyclododeca-4,8-dien-1-one in lab experiments is its low solubility in water, which can make it challenging to work with in aqueous solutions.
Orientations Futures
There are several future directions for the study of 4,8,12-Trimethylcyclododeca-4,8-dien-1-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential as an anti-cancer agent and develop 4,8,12-Trimethylcyclododeca-4,8-dien-1-one-based therapeutics. Additionally, 4,8,12-Trimethylcyclododeca-4,8-dien-1-one can be used as a building block for the synthesis of novel materials with unique properties.
Méthodes De Synthèse
The synthesis of 4,8,12-Trimethylcyclododeca-4,8-dien-1-one can be achieved through different methods. One of the most commonly used methods is the Claisen-Schmidt condensation reaction between 4,8,12-trimethyltrideca-4,8,11-trien-1-ol and cyclohexanone. This method yields 4,8,12-Trimethylcyclododeca-4,8-dien-1-one with a purity of up to 92%. Another method involves the reaction of 4,8,12-trimethyltrideca-4,8,11-trien-1-ol with acetone in the presence of a base catalyst. This method yields 4,8,12-Trimethylcyclododeca-4,8-dien-1-one with a purity of up to 85%.
Applications De Recherche Scientifique
4,8,12-Trimethylcyclododeca-4,8-dien-1-one has been studied for its potential applications in various fields. In the field of organic synthesis, 4,8,12-Trimethylcyclododeca-4,8-dien-1-one has been used as a starting material for the synthesis of various compounds. In the field of material science, 4,8,12-Trimethylcyclododeca-4,8-dien-1-one has been used as a building block for the synthesis of novel polymers. In the field of medicinal chemistry, 4,8,12-Trimethylcyclododeca-4,8-dien-1-one has been studied for its potential as an anti-inflammatory and anti-cancer agent.
Propriétés
Numéro CAS |
13786-90-8 |
|---|---|
Nom du produit |
4,8,12-Trimethylcyclododeca-4,8-dien-1-one |
Formule moléculaire |
C15H24O |
Poids moléculaire |
220.35 g/mol |
Nom IUPAC |
4,8,12-trimethylcyclododeca-4,8-dien-1-one |
InChI |
InChI=1S/C15H24O/c1-12-6-4-7-13(2)10-11-15(16)14(3)9-5-8-12/h7-8,14H,4-6,9-11H2,1-3H3 |
Clé InChI |
RWVATVBAGFDQQL-UHFFFAOYSA-N |
SMILES isomérique |
CC1CC/C=C(\CC/C=C(\CCC1=O)/C)/C |
SMILES |
CC1CCC=C(CCC=C(CCC1=O)C)C |
SMILES canonique |
CC1CCC=C(CCC=C(CCC1=O)C)C |
Autres numéros CAS |
13786-90-8 |
Synonymes |
4,8,12-trimethyl-4,8-cyclododecadien-1-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



